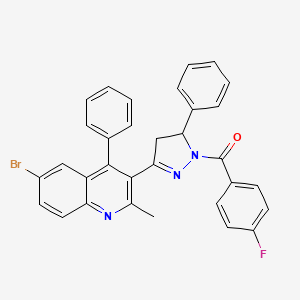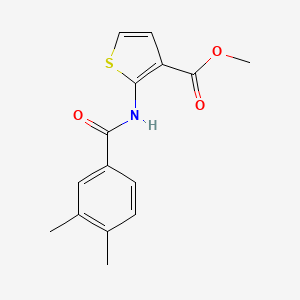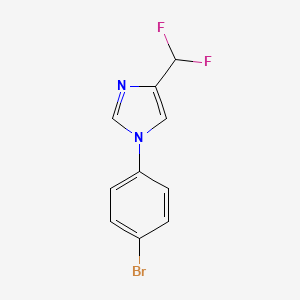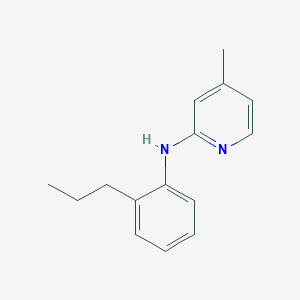
(3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(4-fluorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(4-fluorophenyl)methanone is a chemical compound with the molecular formula C27H21BrFN3O .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 502.378 . It has a density of 1.4±0.1 g/cm3 . The boiling point is 616.8±65.0 °C at 760 mmHg . The flash point is 326.8±34.3 °C .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Functionalization
The compound, due to its complex structure, represents a significant area of interest in chemical synthesis and functionalization research. A related study demonstrates the synthesis of quinoline derivatives through simultaneous double C2/C3 functionalization, indicating the potential for creating diverse molecular architectures (Belyaeva et al., 2018). Such methodologies could be adapted for synthesizing the specified compound, highlighting its relevance in synthetic organic chemistry.
Antitumor Activity
Compounds with structural similarities have been synthesized and evaluated for their antitumor activities. For example, derivatives of indazolyl and phenylmethanone have shown significant inhibition on the proliferation of various cancer cell lines (Zhi-hua Tang & W. Fu, 2018). These findings suggest that the specified compound may also possess promising antitumor properties, warranting further investigation.
Antioxidant Properties
Research into the antioxidant properties of phenylmethanone derivatives reveals potential health benefits. For instance, the synthesis of bromophenols from reactions including bromination and demethylation has shown these compounds to have effective antioxidant power (Çetinkaya et al., 2012). This area of research suggests that our compound of interest, by virtue of its structural complexity, might also exhibit significant antioxidant capabilities.
Antimycobacterial Activity
The antimycobacterial activity of novel phenyl and dihydro-pyrazolyl derivatives has been documented, with some compounds showing good activity against isoniazid-resistant Mycobacterium tuberculosis (Ali & Yar, 2007). This implies that the specified compound could have potential applications in the development of new antimycobacterial agents.
Fluorescent Labeling and Sensing
Fluorophores derived from quinolone, such as 6-methoxy-4-quinolone, exhibit strong fluorescence and stability over a wide pH range, making them ideal for biomedical analysis and fluorescent labeling (Hirano et al., 2004). The inherent fluorescent properties of quinoline derivatives, including our compound, may thus find application in molecular biology and analytical chemistry for fluorescence-based assays and sensing.
Eigenschaften
IUPAC Name |
[5-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-phenyl-3,4-dihydropyrazol-2-yl]-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H23BrFN3O/c1-20-30(31(22-10-6-3-7-11-22)26-18-24(33)14-17-27(26)35-20)28-19-29(21-8-4-2-5-9-21)37(36-28)32(38)23-12-15-25(34)16-13-23/h2-18,29H,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHBRVUVVPKJBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C4=NN(C(C4)C5=CC=CC=C5)C(=O)C6=CC=C(C=C6)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H23BrFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(4-fluorophenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Dichloropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2959104.png)

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2959107.png)
![(3-Methoxy-1-methylpyrazol-4-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2959108.png)

![4-[(Allylamino)sulfonyl]benzoic acid](/img/structure/B2959110.png)

![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]naphthalene-1-carboxamide](/img/structure/B2959115.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2959117.png)
![N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2959118.png)

![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(2,3-dimethoxyphenyl)urea](/img/structure/B2959124.png)

